3-Methyl-3-azabicyclo[3.3.1]nonane
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Overview
Description
3-Methyl-3-azabicyclo[3.3.1]nonane is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-azabicyclo[3.3.1]nonane can be synthesized through various methods. One notable method involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction. This method yields the desired compound in good yields (up to 83%) and is considered practical for laboratory synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted azabicyclo[3.3.1]nonane compounds.
Scientific Research Applications
3-Methyl-3-azabicyclo[3.3.1]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Methoxy-9-methylbicyclo[3.3.1]nonane: Known for its unique structural properties and applications in organic synthesis.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Noted for its rich conformational properties due to the presence of sulfur atoms.
3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane: Studied for its potential biological activities.
Uniqueness
3-Methyl-3-azabicyclo[3.3.1]nonane stands out due to its specific substitution pattern and the presence of a nitrogen atom, which imparts unique reactivity and potential biological activities. Its structural framework makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-10-6-8-3-2-4-9(5-8)7-10/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAPFBIHNSENPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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